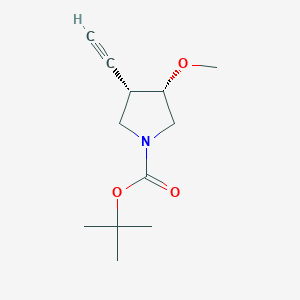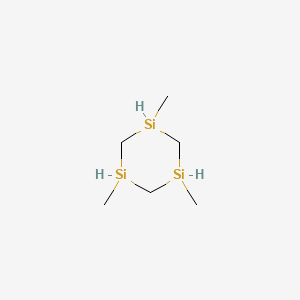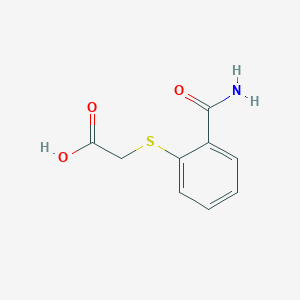
Bis(1H-tetrazole-5-yl)methanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-(1H-tetrazol-5-yl)-methanone oxime is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the tetrazole ring imparts unique properties to the compound, making it a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of di-(1H-tetrazol-5-yl)-methanone oxime typically involves the reaction of sodium azide with malononitrile to form di-(1H-tetrazol-5-yl)methane, which is then further reacted to introduce the oxime group. The reaction conditions often include the use of solvents such as water or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for di-(1H-tetrazol-5-yl)-methanone oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Di-(1H-tetrazol-5-yl)-methanone oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different nitrogen oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the tetrazole ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Di-(1H-tetrazol-5-yl)-methanone oxime has several scientific research applications:
Chemistry: It is used as a ligand in the formation of coordination complexes with transition metals. .
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: Its stability and reactivity make it useful in the synthesis of advanced materials and as a precursor for other chemical compounds
Wirkmechanismus
The mechanism by which di-(1H-tetrazol-5-yl)-methanone oxime exerts its effects is largely dependent on its interaction with other molecules. The tetrazole ring can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors in various chemical reactions. The oxime group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-(1H-tetrazol-5-yl)methane: This compound lacks the oxime group but shares the tetrazole ring structure. .
Tetrazole: The parent compound of the tetrazole ring, used in various chemical reactions and as a building block for more complex molecules.
Methanone oxime: A simpler compound that contains the oxime group but lacks the tetrazole ring. It is used in organic synthesis and as an intermediate in the production of other chemicals.
Uniqueness
Di-(1H-tetrazol-5-yl)-methanone oxime is unique due to the combination of the tetrazole ring and the oxime group. This dual functionality imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C3H3N9O |
|---|---|
Molekulargewicht |
181.12 g/mol |
IUPAC-Name |
N-[bis(2H-tetrazol-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C3H3N9O/c13-8-1(2-4-9-10-5-2)3-6-11-12-7-3/h13H,(H,4,5,9,10)(H,6,7,11,12) |
InChI-Schlüssel |
TXRZKHCSOAABIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NNN=N1)C(=NO)C2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)




![(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715362.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11715365.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11715371.png)
![N'-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide](/img/structure/B11715372.png)
![2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide](/img/structure/B11715385.png)

